molecular formula C18H28N4O5 B2851119 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 877630-93-8

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2851119
CAS RN: 877630-93-8
M. Wt: 380.445
InChI Key: WLJDWUWINLEUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide, also known as FMOX, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide involves the selective binding to G-quadruplex DNA structures. The binding of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide to G-quadruplex DNA structures results in the stabilization of the structure, leading to the inhibition of DNA replication and transcription. This mechanism has been shown to be selective for G-quadruplex DNA structures and does not affect other DNA structures.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have minimal toxicity and does not affect the viability of cells in vitro. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to be stable in biological fluids, making it a promising candidate for in vivo studies. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to selectively bind to G-quadruplex DNA structures in live cells, making it a useful tool for the study of G-quadruplex DNA structures in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments include its high selectivity for G-quadruplex DNA structures, its stability in biological fluids, and its low toxicity. The limitations of using N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide include the need for further optimization of its synthesis method to improve yields and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

For the study of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide include the development of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide-based anticancer drugs, the optimization of its synthesis method, and the study of its pharmacokinetics and pharmacodynamics in vivo. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide can also be used as a tool for the study of G-quadruplex DNA structures in biological systems, which can lead to the discovery of new therapeutic targets for the treatment of various diseases.
Conclusion
In conclusion, N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a promising compound that has gained attention in the scientific community due to its potential application in various fields. The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is relatively simple and cost-effective, and it has been shown to selectively bind to G-quadruplex DNA structures, making it a promising candidate for the development of anticancer drugs. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide in vivo and to optimize its synthesis method.

Synthesis Methods

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide involves the reaction of furfurylamine and oxalyl chloride in the presence of morpholine. The resulting compound is then reacted with morpholine and acetic anhydride to obtain N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide. This method has been optimized to produce high yields of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide and is relatively simple and cost-effective.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been extensively studied for its potential application in various fields such as drug discovery, chemical biology, and bioimaging. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to selectively bind to G-quadruplex DNA structures, which are involved in the regulation of gene expression, making it a promising candidate for the development of anticancer drugs. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has also been used as a fluorescent probe for the detection of G-quadruplex DNA structures in live cells.

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5/c23-17(19-3-4-21-5-10-25-11-6-21)18(24)20-14-15(16-2-1-9-27-16)22-7-12-26-13-8-22/h1-2,9,15H,3-8,10-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJDWUWINLEUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide

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